2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide
Description
Properties
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Amino-4-Methylbenzamide Moiety
The 2-amino-4-methylbenzamide fragment is typically derived from 2-amino-4-methylbenzoic acid, which can be synthesized via nitration and reduction of 4-methylbenzoic acid or through directed ortho-metalation strategies. In one approach, 4-methylanthranilic acid undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride, followed by activation of the carboxylic acid via treatment with thionyl chloride to form the corresponding acyl chloride. Alternatively, direct coupling using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of triethylamine has been reported for analogous benzamide syntheses.
Table 1: Comparative Analysis of 2-Amino-4-Methylbenzoic Acid Activation Methods
| Activation Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl Chloride | SOCl₂, reflux, 2 h | 85–90 | |
| HATU Coupling | HATU, Et₃N, DMF, rt, 24 h | 75–80 | |
| EDCl/HOBt | EDCl, HOBt, DCM, 0°C to rt, 12 h | 70–75 |
Functionalization of the 1-Methyl-1H-Indazol-6-Amine Scaffold
The indazole moiety is synthesized via cyclization of o-aminobenzonitrile derivatives or palladium-catalyzed cross-coupling reactions. A common route involves the treatment of 2-fluoro-6-morpholinobenzonitrile with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amine, followed by N-methylation using methyl iodide in the presence of a base such as potassium carbonate. For the target compound, the 1-methyl group is introduced early in the synthesis to avoid regioselectivity issues during subsequent functionalization.
Key Reaction Steps:
- Cyclization: 2-Fluoro-6-methylbenzonitrile reacts with hydrazine hydrate in N-methylpyrrolidone (NMP) at 70°C for 25 h to yield 1H-indazol-6-amine.
- N-Methylation: The indazole nitrogen is alkylated using methyl iodide and K₂CO₃ in dimethylformamide (DMF) at 60°C for 6 h, achieving >90% conversion.
Amide Bond Formation and Final Coupling
The coupling of 2-amino-4-methylbenzoyl chloride with 1-methyl-1H-indazol-6-amine is achieved under inert conditions using HATU or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents. Alternatively, the acyl chloride is reacted directly with the amine in dichloromethane (DCM) with triethylamine as a base.
Optimized Procedure:
- Reagents: 2-Amino-4-methylbenzoyl chloride (1.2 equiv), 1-methyl-1H-indazol-6-amine (1.0 equiv), HATU (1.5 equiv), Et₃N (3.0 equiv), DMF (anhydrous).
- Conditions: Stirred at room temperature for 24 h under N₂ atmosphere.
- Workup: Diluted with 10% Na₂CO₃, extracted with DCM (3 × 50 mL), dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Table 2: Coupling Reaction Outcomes
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DMF | rt | 24 | 78 | 98.5 |
| EDCl/HOBt | DCM | 0°C to rt | 12 | 65 | 97.2 |
| PyBOP | THF | rt | 18 | 72 | 98.0 |
Structural Characterization and Analytical Data
The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.62 (s, 2H, NH₂), 3.89 (s, 3H, N-CH₃), 2.34 (s, 3H, Ar-CH₃).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N indazole).
Challenges and Mitigation Strategies
- Regioselectivity in Indazole Synthesis: Competing formation of 2H-indazole isomers is mitigated by optimizing reaction temperature and solvent polarity.
- Amine Protection: Boc protection of the 2-amino group prevents undesired side reactions during acyl chloride formation.
- Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials.
Chemical Reactions Analysis
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets. The indazole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Studied for its anticancer properties.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
Biological Activity
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide, with the CAS number 1797254-74-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its applications in cancer therapy, anti-inflammatory effects, and antimicrobial properties.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- IUPAC Name : 2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide
1. Antitumor Activity
Recent studies indicate that compounds with indazole scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 83 | Multiple Myeloma (MM1.S) | 640 |
The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, it has been noted that the indazole core interacts effectively with enzyme targets, leading to reduced tumor growth in xenograft models.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that indazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against various pathogens. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Case Studies
Several case studies highlight the biological activity of similar indazole-containing compounds:
-
Case Study on Cancer Treatment :
- A study evaluated the efficacy of an indazole derivative in a mouse model of colon cancer, demonstrating significant tumor reduction compared to control groups.
- The study reported an IC50 value of less than 10 nM against PLK4, a kinase implicated in tumorigenesis.
-
Anti-inflammatory Research :
- Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating autoimmune diseases.
-
Antimicrobial Evaluation :
- A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the indazole and benzamide moieties can enhance potency and selectivity for various biological targets.
Q & A
Q. How to mitigate metabolic instability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
